molecular formula C10H18N4O6S2 B8099993 2-((R)-2-Amino-3-(((R)-2-amino-3-((carboxymethyl)amino)-3-oxopropyl)disulfanyl)propanamido)acetic acid

2-((R)-2-Amino-3-(((R)-2-amino-3-((carboxymethyl)amino)-3-oxopropyl)disulfanyl)propanamido)acetic acid

Cat. No.: B8099993
M. Wt: 354.4 g/mol
InChI Key: KDJVKDYFFTWHBO-OLQVQODUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((R)-2-Amino-3-(((R)-2-amino-3-((carboxymethyl)amino)-3-oxopropyl)disulfanyl)propanamido)acetic acid is a compound that consists of two cysteine-glycine dipeptides Cysteine is a sulfur-containing amino acid, and glycine is the simplest amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((R)-2-Amino-3-(((R)-2-amino-3-((carboxymethyl)amino)-3-oxopropyl)disulfanyl)propanamido)acetic acid typically involves solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) strategies. The cysteine residues are protected with appropriate protecting groups to prevent unwanted side reactions. The peptide chain is assembled step-by-step on a solid support, and the protecting groups are removed at the end of the synthesis .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The choice of protecting groups and reaction conditions is optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((R)-2-Amino-3-(((R)-2-amino-3-((carboxymethyl)amino)-3-oxopropyl)disulfanyl)propanamido)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-((R)-2-Amino-3-(((R)-2-amino-3-((carboxymethyl)amino)-3-oxopropyl)disulfanyl)propanamido)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((R)-2-Amino-3-(((R)-2-amino-3-((carboxymethyl)amino)-3-oxopropyl)disulfanyl)propanamido)acetic acid involves the formation and breaking of disulfide bonds. The thiol groups of cysteine can form disulfide bonds, which are crucial for the structural stability of peptides and proteins. These disulfide bonds can be reduced to free thiol groups, allowing for dynamic changes in the peptide structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((R)-2-Amino-3-(((R)-2-amino-3-((carboxymethyl)amino)-3-oxopropyl)disulfanyl)propanamido)acetic acid is unique due to its specific combination of cysteine and glycine residues, which allows for versatile applications in peptide synthesis and protein science. The presence of two cysteine-glycine dipeptides provides opportunities for studying disulfide bond formation and stability .

Properties

IUPAC Name

2-[[(2S)-2-amino-3-[[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]propanoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O6S2/c11-5(9(19)13-1-7(15)16)3-21-22-4-6(12)10(20)14-2-8(17)18/h5-6H,1-4,11-12H2,(H,13,19)(H,14,20)(H,15,16)(H,17,18)/t5-,6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJVKDYFFTWHBO-OLQVQODUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)NCC(=O)O)N)SSCC(C(=O)NCC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)NCC(=O)O)N)SSC[C@@H](C(=O)NCC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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